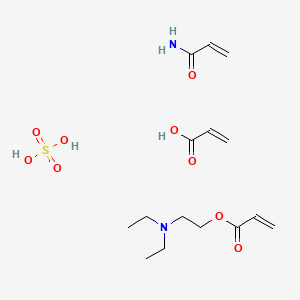
2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid is a complex polymer that finds applications in various fields due to its unique chemical properties. This compound is a result of polymerization involving 2-propenoic acid, 2-(diethylamino)ethyl 2-propenoate, and 2-propenamide, with sulfate as a counterion. The polymer exhibits properties that make it useful in industrial, medical, and scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid typically involves free radical polymerization. The process begins with the monomers 2-propenoic acid, 2-(diethylamino)ethyl 2-propenoate, and 2-propenamide. These monomers are subjected to polymerization in the presence of a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using large reactors. The monomers are mixed in precise ratios and polymerized under controlled conditions to ensure consistent product quality. The resulting polymer is then purified and processed into various forms, such as powders or solutions, depending on the intended application .
化学反応の分析
Types of Reactions
2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
科学的研究の応用
2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels.
Medicine: Utilized in the formulation of medical adhesives and coatings for biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and resistance to corrosion
作用機序
The mechanism by which 2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid exerts its effects involves interactions with molecular targets and pathways. The polymer can form hydrogen bonds and electrostatic interactions with various substrates, leading to its adhesive properties. In biological systems, the polymer can interact with cellular membranes and proteins, facilitating drug delivery and other biomedical applications .
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate: Similar in structure but differs in the monomer composition, leading to different physical and chemical properties.
2-Propenamide, polymer with 2-propenoic acid and sodium 2-propenoate: Another related polymer with different counterions and applications.
Uniqueness
2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid is unique due to its specific combination of monomers and the presence of sulfate as a counterion. This combination imparts distinct properties such as enhanced adhesion, biocompatibility, and resistance to oxidation and reduction reactions, making it suitable for a wide range of applications .
特性
CAS番号 |
103458-43-1 |
|---|---|
分子式 |
C15H28N2O9S |
分子量 |
412.454 |
IUPAC名 |
2-(diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid |
InChI |
InChI=1S/C9H17NO2.C3H5NO.C3H4O2.H2O4S/c1-4-9(11)12-8-7-10(5-2)6-3;2*1-2-3(4)5;1-5(2,3)4/h4H,1,5-8H2,2-3H3;2H,1H2,(H2,4,5);2H,1H2,(H,4,5);(H2,1,2,3,4) |
InChIキー |
LEFGQVXXGKBKIL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C=C.C=CC(=O)N.C=CC(=O)O.OS(=O)(=O)O |
同義語 |
2-Propenoic acid, polymer with 2-(diethylamino)ethyl 2-propenoate and 2-propenamide, sulfate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,11,12,14,17-hexol](/img/structure/B564098.png)
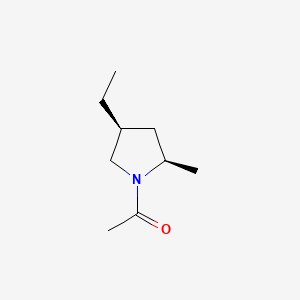
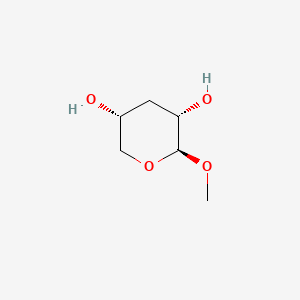
![2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine](/img/structure/B564106.png)
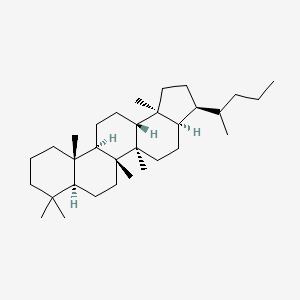
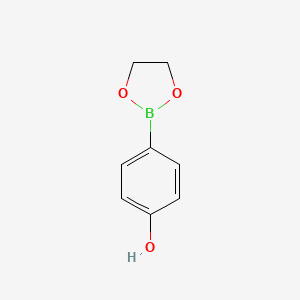
![4-Hydroxy-2-[4-hydroxy-6-methoxy-3-(methoxycarbonyl)-2-pentylphenoxy]-6-pentylbenzoic acid](/img/structure/B564110.png)
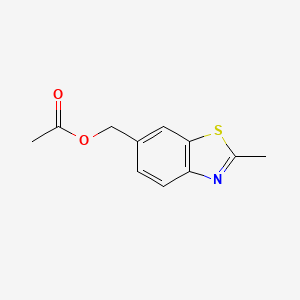
![(2S,3aR,5aS,9R,9aS,9bR)-2-[(E)-but-2-en-2-yl]-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-9-ol](/img/structure/B564116.png)

![(3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B564118.png)
